molecular formula C12H9N3OS2 B12456683 2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B12456683
M. Wt: 275.4 g/mol
InChI Key: GHFHTQWGGUIWMI-UHFFFAOYSA-N
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Description

2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound that incorporates a pyridine moiety with a cyano group and a thiophene ring. This compound is of interest due to its potential biological activities, including anticancer properties .

Preparation Methods

The synthesis of 2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 3-cyano-6-(thiophen-2-yl)pyridine-2-thiol with acetamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound induces various nuclear features such as chromatin fragmentation and condensation, which are indicative of apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key signaling pathways in cancer cells.

Comparison with Similar Compounds

2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H9N3OS2/c13-6-8-3-4-9(10-2-1-5-17-10)15-12(8)18-7-11(14)16/h1-5H,7H2,(H2,14,16)

InChI Key

GHFHTQWGGUIWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N

Origin of Product

United States

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